molecular formula C17H14N4O3 B14248635 Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester CAS No. 329308-95-4

Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester

Katalognummer: B14248635
CAS-Nummer: 329308-95-4
Molekulargewicht: 322.32 g/mol
InChI-Schlüssel: VFECGYPSHSBOBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester is a chemical compound with the molecular formula C17H14N4O3 and a molecular weight of 322.323. This compound is known for its unique structure, which includes a fluorenylmethyl ester group and an azido-oxoethyl moiety. It is used in various scientific research applications due to its reactivity and functional properties .

Vorbereitungsmethoden

The synthesis of Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of N-(fluoren-9-ylmethoxycarbonyl)glycine chloride with sodium azide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

Wissenschaftliche Forschungsanwendungen

Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Applied in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The ester group can be hydrolyzed to release the active carbamic acid, which can interact with biological molecules and pathways .

Vergleich Mit ähnlichen Verbindungen

Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which provide versatility in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

329308-95-4

Molekularformel

C17H14N4O3

Molekulargewicht

322.32 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl N-(2-azido-2-oxoethyl)carbamate

InChI

InChI=1S/C17H14N4O3/c18-21-20-16(22)9-19-17(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,23)

InChI-Schlüssel

VFECGYPSHSBOBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.